Methyl 5-methyl-2-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-3-carboxylate
Overview
Description
Methyl 5-methyl-2-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its complex structure, which includes a piperidine ring and a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the piperidine moiety. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include stringent control of temperature, pressure, and pH to ensure high yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiophene rings are modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 5-methyl-2-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate: Studied for its biological activities and synthetic versatility.
Uniqueness
Methyl 5-methyl-2-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate is unique due to its combination of a piperidine ring and a thiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-methyl-2-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c1-9-6-4-5-7-16(9)14(19)15-12-11(13(17)18-3)8-10(2)20-12/h8-9H,4-7H2,1-3H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRZUWIPYQJEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=C(C=C(S2)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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